molecular formula C13H16N2O2 B2647538 1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one CAS No. 77773-95-6

1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Cat. No.: B2647538
CAS No.: 77773-95-6
M. Wt: 232.283
InChI Key: MQHAYMCVXJVJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-methylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a benzoxazine ring fused with a piperidine ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-methylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one typically involves the reaction of a phenol, an amine, and formaldehyde through a Mannich reaction . This method allows for the formation of the benzoxazine ring. The piperidine ring is then introduced through a subsequent cyclization reaction. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1’-methylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1’-methylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-methylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes, thereby preventing the replication and survival of bacteria. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-methylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one is unique due to its specific combination of a benzoxazine ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1'-methylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-8-6-13(7-9-15)14-12(16)10-4-2-3-5-11(10)17-13/h2-5H,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHAYMCVXJVJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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